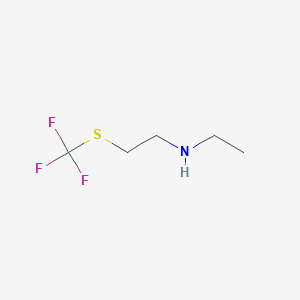
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound characterized by the presence of an ethyl group, a trifluoromethylsulfanyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves the reaction of ethylamine with a trifluoromethylsulfanyl-containing precursor. One common method is the nucleophilic substitution reaction where ethylamine reacts with 2-chloro-1-(trifluoromethylsulfanyl)ethane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted amines
Scientific Research Applications
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes . The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physicochemical properties.
Ethyl-(2-trifluoromethylsulfanyl-methyl)-amine: Similar structure but with a different position of the trifluoromethylsulfanyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H10F3NS |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
N-ethyl-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C5H10F3NS/c1-2-9-3-4-10-5(6,7)8/h9H,2-4H2,1H3 |
InChI Key |
IWFZYGQLDGOPKY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















